

Deamino-NADPH CAS number and supplier information

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Compound of Interest

Compound Name: Deamino-NADPH

Cat. No.: B12393829

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Deamino-NADPH: A Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on Deamino-Nicotinamide Adenine Dinucleotide Phosphate (**Deamino-NADPH**), its properties, and applications.

Introduction

Deamino-Nicotinamide Adenine Dinucleotide Phosphate (**Deamino-NADPH**), a structural analog of NADPH, serves as a crucial coenzyme in various enzymatic reactions. Its primary application lies in diagnostics, particularly in the enzymatic determination of ammonia, where it functions as a substrate for glutamate dehydrogenase (GDH). This guide provides a comprehensive overview of **Deamino-NADPH**, including its chemical properties, supplier information, and detailed experimental considerations for its use in research and clinical assays.

Core Properties and Supplier Information

Deamino-NADPH is a reduced form of the deaminated analog of NADP⁺. Key identifying information and a list of representative suppliers are provided below.

Table 1: Chemical and Physical Properties of **Deamino-NADPH**

Property	Value	Source
CAS Number	42934-87-2	Multiple
Molecular Formula	C21H28N6O17P3	Multiple
Appearance	White to off-white powder	Multiple
Purity	Typically ≥95%	Multiple

Table 2: Representative Suppliers of **Deamino-NADPH**

Supplier	Website
MedchemExpress	--INVALID-LINK--
BLD Pharm	--INVALID-LINK--
Home Sunshine Pharma	--INVALID-LINK--

Application in Enzymatic Ammonia Determination

The most prominent application of **Deamino-NADPH** is in the enzymatic assay for the quantification of ammonia. This assay is of significant clinical importance for the diagnosis and monitoring of various liver diseases and other metabolic disorders. The assay relies on the catalytic activity of L-glutamate dehydrogenase (GDH).

Principle of the Assay

The enzymatic determination of ammonia using **Deamino-NADPH** and GDH is based on the following reaction:



In this reaction, the oxidation of **Deamino-NADPH** to Deamino-NADP⁺ is directly proportional to the concentration of ammonia in the sample. The reaction progress is monitored by measuring the decrease in absorbance at 340 nm, the wavelength at which the reduced nicotinamide coenzyme has a distinct absorption peak.

Experimental Protocol: Enzymatic Determination of Ammonia

The following is a generalized protocol for the determination of ammonia in a sample using **Deamino-NADPH**. Note: This protocol should be optimized for specific experimental conditions, including the source of GDH and the nature of the sample.

Materials:

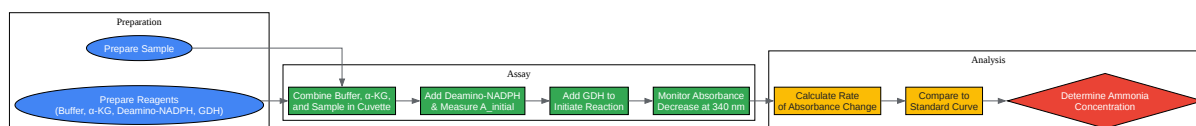
- **Deamino-NADPH** solution (concentration to be optimized, typically in the range of 0.1-0.3 mM)
- α -Ketoglutarate solution (concentration to be optimized, typically around 5-10 mM)
- L-Glutamate Dehydrogenase (GDH) from a suitable source (e.g., bovine liver)
- Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- Sample containing ammonia (e.g., plasma, serum, or other biological fluids)
- Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

- **Reagent Preparation:** Prepare fresh solutions of **Deamino-NADPH**, α -ketoglutarate, and GDH in the reaction buffer. The stability of **Deamino-NADPH** is pH-dependent, with greater stability in slightly alkaline solutions (pH > 7.5).
- **Reaction Mixture:** In a cuvette, combine the reaction buffer, α -ketoglutarate solution, and the sample.
- **Initiation of Reaction:** Add the **Deamino-NADPH** solution to the cuvette and mix gently.
- **Baseline Measurement:** Measure the initial absorbance at 340 nm (A_{initial}).
- **Enzymatic Reaction:** Add the GDH solution to initiate the reaction.

- **Kinetic Measurement:** Monitor the decrease in absorbance at 340 nm over a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).
- **Calculation:** The concentration of ammonia in the sample is proportional to the rate of decrease in absorbance ($\Delta A/\text{min}$). A standard curve with known ammonia concentrations should be prepared to accurately quantify the sample's ammonia content.

Workflow for Ammonia Determination



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Caption: Experimental workflow for enzymatic ammonia determination.

Signaling Pathways and Metabolic Role

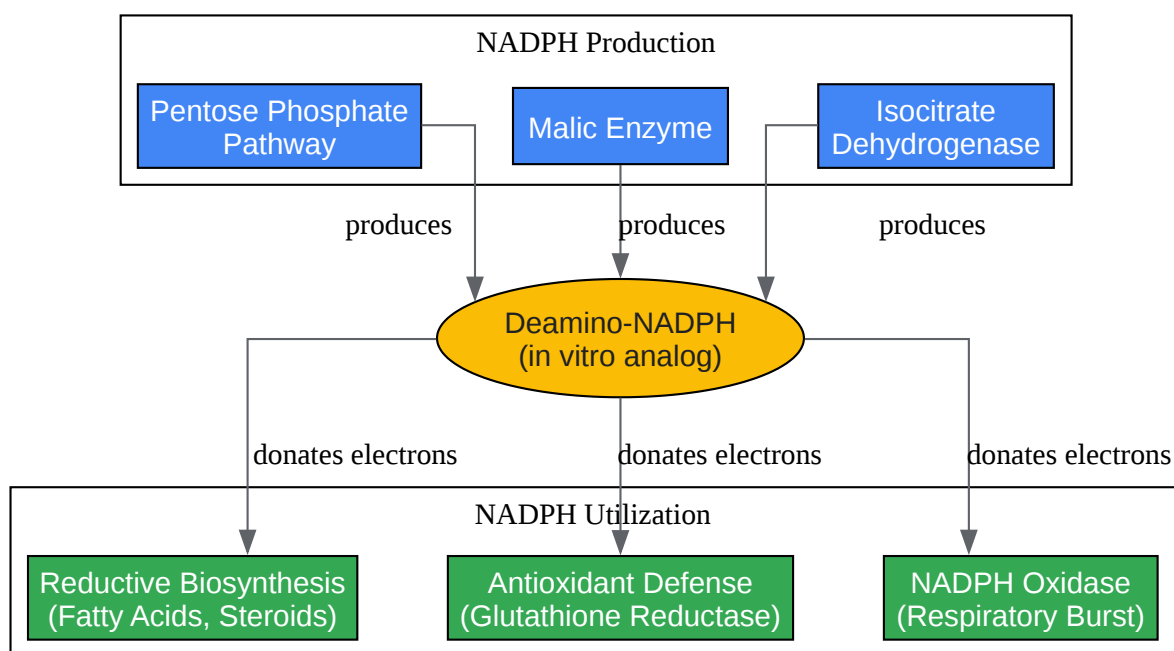
Currently, there is limited evidence to suggest a direct role for **Deamino-NADPH** in specific cellular signaling pathways. Its structural similarity to NADPH, a key player in a multitude of cellular processes, suggests it could potentially interact with NADPH-dependent enzymes. However, it is primarily utilized as a synthetic analog in in vitro diagnostic assays.

The parent molecule, NADPH, is a fundamental reducing equivalent in anabolic pathways and a critical component of the cellular antioxidant defense system. It is involved in:

- **Reductive Biosynthesis:** Providing electrons for the synthesis of fatty acids, steroids, and nucleic acids.

- Antioxidant Defense: Regenerating reduced glutathione (GSH) via glutathione reductase, which is essential for detoxifying reactive oxygen species (ROS).
- Phagocytic Respiratory Burst: Serving as a substrate for NADPH oxidase in immune cells to produce superoxide radicals for killing pathogens.

The relationship between key components of the NADPH-producing and -consuming pathways is illustrated below.



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Caption: Simplified overview of major NADPH metabolic pathways.

Conclusion

Deamino-NADPH is a valuable tool for researchers and clinicians, primarily serving as a stable and reliable coenzyme analog for the enzymatic determination of ammonia. While its direct involvement in cellular signaling remains to be elucidated, its utility in diagnostic assays is well-

established. This guide provides the foundational knowledge for the effective application of **Deamino-NADPH** in a laboratory setting. Further optimization of experimental protocols is recommended to ensure accurate and reproducible results.

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